2H-1,4-Benzodiazepin-2-one, 5-(3-bromophenyl)-7-chloro-1,3-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,4-Benzodiazepin-2-one, 5-(3-bromophenyl)-7-chloro-1,3-dihydro- is a compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions. This specific compound is characterized by the presence of bromine and chlorine substituents, which can influence its chemical behavior and biological activity .
Preparation Methods
The synthesis of 2H-1,4-Benzodiazepin-2-one, 5-(3-bromophenyl)-7-chloro-1,3-dihydro- typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted benzene derivatives.
Cyclization: The key step involves the cyclization of the substituted benzene derivatives to form the benzodiazepine core.
Substitution Reactions: Bromine and chlorine substituents are introduced through substitution reactions using reagents like bromine and chlorine gas under controlled conditions.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2H-1,4-Benzodiazepin-2-one, 5-(3-bromophenyl)-7-chloro-1,3-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine and chlorine substituents can be replaced with other groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2H-1,4-Benzodiazepin-2-one, 5-(3-bromophenyl)-7-chloro-1,3-dihydro- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other benzodiazepine derivatives.
Biology: Studies have explored its effects on various biological systems, particularly its interaction with GABA receptors.
Medicine: Research has investigated its potential therapeutic uses, including its anxiolytic and sedative properties.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2H-1,4-Benzodiazepin-2-one, 5-(3-bromophenyl)-7-chloro-1,3-dihydro- involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets and pathways involved include the GABA_A receptor subunits, which play a crucial role in mediating the compound’s effects .
Comparison with Similar Compounds
2H-1,4-Benzodiazepin-2-one, 5-(3-bromophenyl)-7-chloro-1,3-dihydro- can be compared with other benzodiazepines such as:
Diazepam: Known for its anxiolytic and muscle relaxant properties.
Lorazepam: Commonly used for its sedative and anxiolytic effects.
Clonazepam: Used primarily for its anticonvulsant properties.
What sets 2H-1,4-Benzodiazepin-2-one, 5-(3-bromophenyl)-7-chloro-1,3-dihydro- apart is the presence of bromine and chlorine substituents, which can influence its pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
5-(3-bromophenyl)-7-chloro-1,3-dihydro-1,4-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClN2O/c16-10-3-1-2-9(6-10)15-12-7-11(17)4-5-13(12)19-14(20)8-18-15/h1-7H,8H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIDJVPNYZMJAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354775 |
Source
|
Record name | 2H-1,4-Benzodiazepin-2-one, 5-(3-bromophenyl)-7-chloro-1,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65247-08-7 |
Source
|
Record name | 2H-1,4-Benzodiazepin-2-one, 5-(3-bromophenyl)-7-chloro-1,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.